molecular formula C8H8N4O B1332326 2-Benzotriazol-1-YL-acetamide CAS No. 69218-56-0

2-Benzotriazol-1-YL-acetamide

Cat. No.: B1332326
CAS No.: 69218-56-0
M. Wt: 176.18 g/mol
InChI Key: VTGWGWRETFLFQN-UHFFFAOYSA-N
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Description

2-Benzotriazol-1-YL-acetamide is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Benzotriazole derivatives, including this compound, are known for their stability and ability to participate in a wide range of chemical reactions .

Safety and Hazards

Specific hazards arising from 2-Benzotriazol-1-YL-acetamide are not available in the current literature . For safety, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-1-YL-acetamide typically involves the reaction of benzotriazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Benzotriazol-1-YL-acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation may result in the formation of a benzotriazole oxide .

Comparison with Similar Compounds

  • 1-Benzotriazol-1-YL-acetamide
  • 2-Benzotriazol-1-YL-acetonitrile
  • 1-Benzotriazol-1-YL-methanol

Comparison: Compared to its analogs, 2-Benzotriazol-1-YL-acetamide exhibits unique properties due to the presence of the acetamide group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGWGWRETFLFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368005
Record name 2-BENZOTRIAZOL-1-YL-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69218-56-0
Record name 2-BENZOTRIAZOL-1-YL-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?

A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.

Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?

A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.

Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?

A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:

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